molecular formula C7H4N4O B14665902 1H-imidazo[4,5-f][2,1,3]benzoxadiazole CAS No. 42341-38-8

1H-imidazo[4,5-f][2,1,3]benzoxadiazole

Katalognummer: B14665902
CAS-Nummer: 42341-38-8
Molekulargewicht: 160.13 g/mol
InChI-Schlüssel: SYCFRCKHKQIOFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-imidazo[4,5-f][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a benzoxadiazole moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-f][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution, followed by nitration using a mixture of sulfuric and nitric acids . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of non-toxic solvents, transition-metal-free conditions, and mild reaction temperatures to minimize environmental impact and enhance safety .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-imidazo[4,5-f][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, nitric acid, and various bases such as sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Wirkmechanismus

The mechanism of action of 1H-imidazo[4,5-f][2,1,3]benzoxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Eigenschaften

CAS-Nummer

42341-38-8

Molekularformel

C7H4N4O

Molekulargewicht

160.13 g/mol

IUPAC-Name

1H-imidazo[4,5-f][2,1,3]benzoxadiazole

InChI

InChI=1S/C7H4N4O/c1-4-5(9-3-8-4)2-7-6(1)10-12-11-7/h1-3,10H

InChI-Schlüssel

SYCFRCKHKQIOFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NON2)C=C3C1=NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.